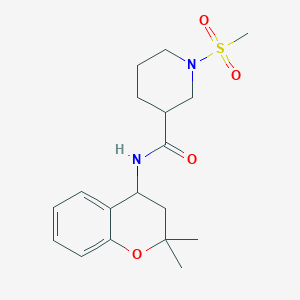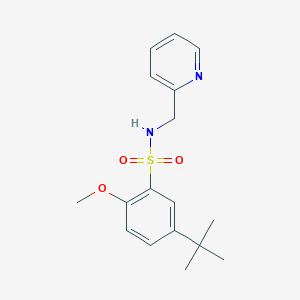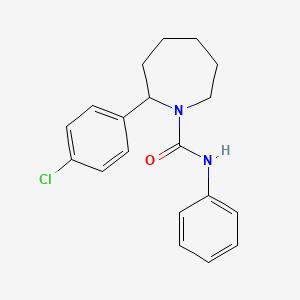![molecular formula C20H24N2O2 B4460288 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide](/img/structure/B4460288.png)
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide
Übersicht
Beschreibung
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly known as DOPA or DOPAamide. The chemical structure of DOPA consists of a phenylpropanamide backbone with a dimethylamino group and a ketone group attached to the phenyl ring.
Wirkmechanismus
The mechanism of action of DOPA is not fully understood. However, it is believed to act as a dopamine precursor. DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
DOPA has been shown to increase dopamine levels in the brain, which can lead to analgesic and anti-inflammatory effects. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, DOPA has been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DOPA is its ability to increase dopamine levels in the brain, which can be useful for studying the effects of dopamine on neuronal signaling. However, DOPA has a short half-life and is rapidly metabolized, which can make it difficult to maintain stable levels in vivo. Additionally, DOPA can cross the blood-brain barrier, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on DOPA. One direction is to explore its potential as a treatment for Parkinson's disease. Another direction is to investigate its effects on other neurotransmitters and their associated signaling pathways. Additionally, DOPA could be used as a building block for the synthesis of novel biomolecules with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
DOPA has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and synthetic biology. In medicinal chemistry, DOPA has been shown to have analgesic and anti-inflammatory properties. It has also been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine levels in the brain. In neuroscience, DOPA has been used as a tool to study the regulation of dopamine release and the effects of dopamine on neuronal signaling. In synthetic biology, DOPA has been used as a building block for the synthesis of novel biomolecules.
Eigenschaften
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)20(24)14-12-17-9-6-10-18(15-17)21-19(23)13-11-16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIVMPVYQIZZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-fluorophenyl)amino]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}ethanol](/img/structure/B4460207.png)
![N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)-N~2~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4460211.png)
![4-{6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4460219.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4460225.png)
![2-methyl-4-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4460226.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4460237.png)
![3-[(4-fluorobenzyl)amino]-2(1H)-quinoxalinone](/img/structure/B4460246.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B4460267.png)

![2-[(5-chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4460273.png)

![7-benzyl-5,6-dimethyl-N-1,3-thiazol-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4460293.png)
![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4460303.png)